molecular formula C13H10ClN5O2 B2726457 N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415629-34-2

N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B2726457
CAS No.: 2415629-34-2
M. Wt: 303.71
InChI Key: VHDPVFAVWXXJNG-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound belongs to the class of triazolo[4,3-b]pyridazine derivatives, which have been studied for their potential therapeutic applications, particularly as inhibitors of specific enzymes involved in cancer progression .

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as c-Met and Pim-1 kinases. By binding to the ATP-binding sites of these kinases, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cancer cell proliferation and survival . This inhibition results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c1-21-11-4-2-8(6-9(11)14)16-13(20)10-3-5-12-17-15-7-19(12)18-10/h2-7H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDPVFAVWXXJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN3C=NN=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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